

Application Notes and Protocols: NCGC00378430 AlphaScreen Assay for SIX1- EYA2 Interaction

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Compound of Interest

Compound Name: NCGC00378430

Cat. No.: B15575477

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This document provides a detailed protocol and application notes for the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) used to identify and characterize inhibitors of the protein-protein interaction between Sine oculis homeobox homolog 1 (SIX1) and Eyes absent homolog 2 (EYA2). The small molecule **NCGC00378430** was identified from a high-throughput screen using this assay and has been shown to disrupt the SIX1-EYA2 complex, a key interaction in the progression of certain cancers.[\[1\]](#)[\[2\]](#)

Introduction

The SIX1-EYA transcriptional complex is a critical regulator of embryonic development and is typically downregulated in adult tissues.[\[1\]](#)[\[3\]](#) However, the aberrant re-expression of both SIX1 and EYA2 is observed in several cancers, and their interaction is crucial for promoting metastasis, particularly in breast cancer.[\[3\]](#)[\[4\]](#)[\[5\]](#) The SIX1-EYA2 complex activates downstream signaling pathways, including the Transforming Growth Factor- β (TGF- β) pathway, which in turn induces epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion.[\[1\]](#)[\[2\]](#)[\[4\]](#) Therefore, the disruption of the SIX1-EYA2 interaction presents a promising therapeutic strategy for inhibiting cancer metastasis.[\[1\]](#)[\[5\]](#)[\[6\]](#)

The AlphaScreen assay is a bead-based, homogeneous technology that is well-suited for high-throughput screening of protein-protein interactions.[\[7\]](#)[\[8\]](#)[\[9\]](#) In this assay, a donor bead and an

acceptor bead are brought into proximity through their association with interacting target proteins. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors of the protein-protein interaction will disrupt this proximity, leading to a decrease in the AlphaScreen signal.

Data Presentation

The high-throughput screening of approximately 370,000 compounds from the NIH's Molecular Library Initiative using this AlphaScreen assay led to the identification of **NCGC00378430** as a potent inhibitor of the SIX1-EYA2 interaction.[\[2\]](#)

Compound	Target	Assay Type	IC50
NCGC00378430	SIX1-EYA2 Interaction	AlphaScreen	52 μ M [10] [11]

Experimental Protocol: SIX1-EYA2 AlphaScreen Assay

This protocol is based on the methodology described for the identification of **NCGC00378430**.[\[2\]](#)

1. Reagents and Materials

- Proteins:
 - 6xHis-tagged human EYA2 Eya domain (residues 253–538)
 - GST-tagged human SIX1 (residues 1–259)
- Assay Buffer: 50 mM Tris (pH 8.0), 250 mM NaCl, 0.05% Bovine Serum Albumin (BSA), and 0.02% Tween-20.[\[2\]](#)
- AlphaScreen Beads:
 - Nickel (Ni)-chelate AlphaScreen Acceptor beads (PerkinElmer)
 - Glutathione (GSH) AlphaScreen Donor beads (PerkinElmer)

- Plates: White, 384-well plates (PerkinElmer).[2]
- Test Compounds: Compounds of interest (e.g., **NCGC00378430**) dissolved in an appropriate solvent (e.g., DMSO).
- Plate Reader: An AlphaScreen-compatible plate reader.

2. Assay Procedure

- Compound Plating: Dispense varying concentrations of the test compounds (e.g., from 781 nM to 100 μ M) into the wells of a 384-well plate.[2]
- Protein Preparation: Prepare a solution of 200 nM 6xHis-EYA2 ED and GST-SIX1 in the assay buffer.[2]
- Protein-Compound Incubation: Add the protein mixture to the wells containing the test compounds.
- Incubation: Incubate the plates for 2 hours at 25 °C.[2]
- Bead Preparation: In a separate tube, mix the Ni-chelate AlphaScreen Acceptor beads and GSH AlphaScreen Donor beads in the assay buffer.
- Bead Addition: Add the bead mixture to each well of the assay plate.
- Final Incubation: Incubate the plates in the dark at room temperature for a defined period (typically 1-2 hours) to allow for bead-protein binding.
- Signal Detection: Read the plates on an AlphaScreen-compatible plate reader.

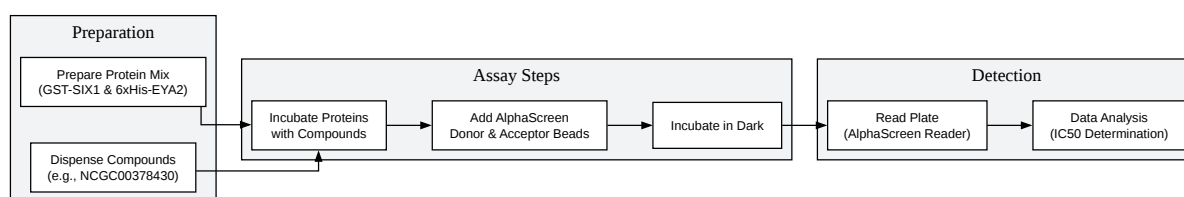
3. Controls

- Positive Control: Wells containing both proteins and beads but no inhibitor (e.g., DMSO vehicle control). This represents the maximum signal corresponding to an uninhibited SIX1-EYA2 interaction.
- Negative Control: Wells containing beads and only one of the proteins, or beads alone.[2] This is to determine the background signal.

- Competition Control: To confirm the specificity of the interaction, untagged EYA2 can be added to compete with the tagged EYA2, which should result in a diminished AlphaScreen signal.[2]

Visualizations

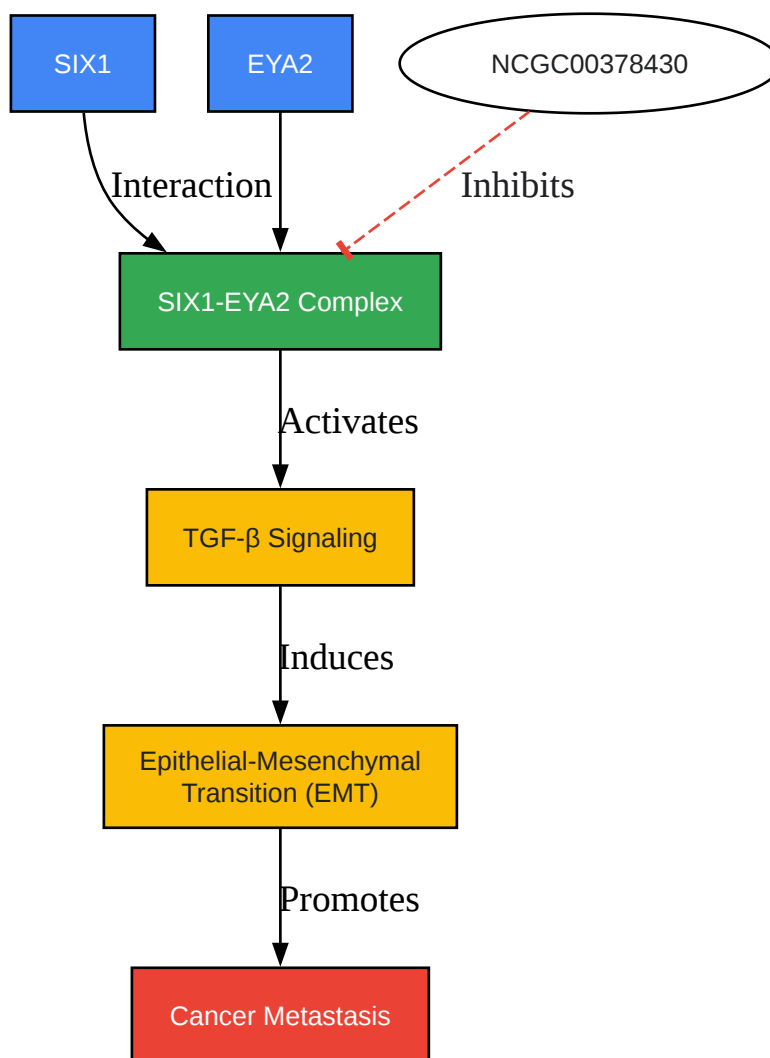
Experimental Workflow



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A simplified workflow for the SIX1-EYA2 AlphaScreen assay.

SIX1-EYA2 Signaling Pathway in Cancer Metastasis



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The SIX1-EYA2 interaction activates TGF-β signaling, leading to metastasis.

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